molecular formula C17H21NO2 B2497761 N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide CAS No. 1235143-45-9

N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide

Cat. No.: B2497761
CAS No.: 1235143-45-9
M. Wt: 271.36
InChI Key: RTFFQONLAGMUQV-UHFFFAOYSA-N
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Description

N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide is a synthetic organic compound of significant interest in advanced chemical and pharmacological research. Its molecular structure incorporates both a furan ring, a key heterocycle prevalent in bioactive molecules , and a phenylbutanamide group. Furan-containing compounds are extensively studied for their diverse physiological properties, and the benzo[b]furan motif, in particular, is recognized as a robust therapeutic option with demonstrated potential as anticancer, antibacterial, and antifungal agents . The structural features of this compound suggest potential applications in molecular docking simulations, in vitro and in vivo studies, and the development of novel pharmacologically active molecules . The compound is provided as a high-purity material intended for research applications exclusively, including but not limited to use as a standard in analytical profiling, intermediate in synthetic chemistry, and for the investigation of structure-activity relationships (SAR) in drug discovery. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-14(13-16-10-6-12-20-16)18-17(19)11-5-9-15-7-3-2-4-8-15/h2-4,6-8,10,12,14H,5,9,11,13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFFQONLAGMUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors such as 2-furylmethanol.

    Alkylation: The furan ring is then alkylated using propan-2-yl halides under basic conditions.

    Amidation: The alkylated furan derivative is reacted with 4-phenylbutanoyl chloride in the presence of a base to form the final amide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening for reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of furan-containing compounds with biological systems.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Backbone and Chain Length

  • Butanamide vs. Propanamide : The target compound’s butanamide backbone (four carbons) may confer higher lipophilicity compared to shorter propanamide chains (three carbons), as seen in (±)-2-(2-fluoro-biphenyl)-N-(1-phenylpropan-2-yl)propanamide . Increased chain length could enhance membrane permeability but reduce solubility.
  • Benzamide vs.

Nitrogen Substituent Variations

  • Furan vs. Phenyl Groups : The target compound’s 1-(furan-2-yl)propan-2-yl substituent introduces an oxygen-containing heterocycle, which may engage in hydrogen bonding or π-π stacking. In contrast, (±)-2-(2-fluoro-biphenyl)-propanamide () uses a 1-phenylpropan-2-yl group, prioritizing hydrophobic and aromatic interactions .
  • Stereochemistry : highlights stereospecific benzamide derivatives with (2S)-configured hydroxy-phenylpropan-2-yl groups, which could influence binding affinity in chiral environments—a feature absent in the achiral target compound .

Aromatic Group Modifications

  • Phenyl vs. Biphenyl Systems: The target’s single phenyl group contrasts with the 2-fluoro-biphenyl moiety in ’s compound.
  • Alkoxy Substituents : compounds feature 4-methoxy, ethoxy, or propoxy groups on the phenyl ring. These electron-donating substituents may increase solubility compared to the target’s unsubstituted phenyl group but reduce metabolic stability due to ether cleavage pathways .

Functional Group Diversity

  • Amide vs. Sulfonamide: W-15 () utilizes a sulfonamide backbone, which is more acidic and polar than the target’s amide group.
  • Heterocyclic vs. Halogenated Groups : The furan ring in the target compound provides a distinct electronic profile compared to halogenated aromatics (e.g., W-15’s 4-chlorophenyl group). Halogens like chlorine may enhance binding via hydrophobic and van der Waals interactions but pose toxicity risks .

Biological Activity

N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide is an organic compound that has garnered attention for its potential biological activities. This compound features a furan ring, which is known for its diverse biological properties, and a butanamide moiety that may enhance its pharmacological profile. This article examines the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

IUPAC Name N[1(furan2yl)propan2yl]4phenylbutanamide\text{IUPAC Name }this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against certain bacterial strains.
  • Anticancer Activity : There is ongoing research into the compound's potential as an anticancer agent, particularly in inhibiting tumor growth and proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders.

The mechanisms by which this compound exerts its effects are still under investigation. However, it is believed to interact with various biological macromolecules, including:

  • Enzymes : The compound may inhibit enzymes critical for disease progression, thereby exerting therapeutic effects.
    Enzyme TargetPotential Effect
    TyrosinaseInhibition of melanin synthesis
    KinasesModulation of signaling pathways

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound in vitro using various cancer cell lines. Results indicated a significant reduction in cell viability at higher concentrations, suggesting potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Effects

In another investigation, the antimicrobial efficacy of the compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated notable inhibitory activity, particularly against Staphylococcus aureus and Escherichia coli.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-phenybutanamideFuran and thiophene ringsAntimicrobial and anticancer
N-Methyl(5-(pyridin-3-yl)furan-2-y)methanamineFuran and pyridine ringsAntitumor activity

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